

Application Notes and Protocols for ML141 in Cancer Cell Lines

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Compound of Interest

Compound Name: ML141

Cat. No.: B15604964

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These application notes provide a comprehensive guide for utilizing **ML141**, a selective inhibitor of the Cdc42 GTPase, in cancer cell line-based research. Detailed protocols for key experimental assays are provided to facilitate the investigation of **ML141**'s effects on cancer cell proliferation, migration, and invasion.

Introduction

Cell division control protein 42 (Cdc42) is a member of the Rho family of small GTPases that acts as a molecular switch in various cellular processes.^{[1][2]} In cancer, aberrant Cdc42 activity is frequently observed and is known to promote neoplastic growth, metastasis, and tumor formation by influencing cell migration, invasion, and proliferation.^{[1][3]} **ML141** (also known as CID-2950007) is a potent, selective, and reversible non-competitive inhibitor of Cdc42, making it a valuable tool for studying the role of Cdc42 in cancer and as a potential therapeutic agent.^{[4][5][6]}

Mechanism of Action

ML141 functions as an allosteric inhibitor of Cdc42. It binds to a site distinct from the GTP-binding pocket, which induces the dissociation of the nucleotide and locks Cdc42 in an inactive conformation.^[2] This inhibitory action is highly selective for Cdc42 over other Rho family GTPases such as Rac1, Rab2, and Rab7. By inhibiting Cdc42, **ML141** effectively blocks its

downstream signaling pathways that are crucial for cytoskeletal organization, cell cycle progression, and signal transduction.[2]

Data Presentation: Efficacy and Cytotoxicity of ML141

The following tables summarize the quantitative data regarding the efficacy of **ML141** in inhibiting Cdc42 activity and its effects on the viability of various cancer cell lines.

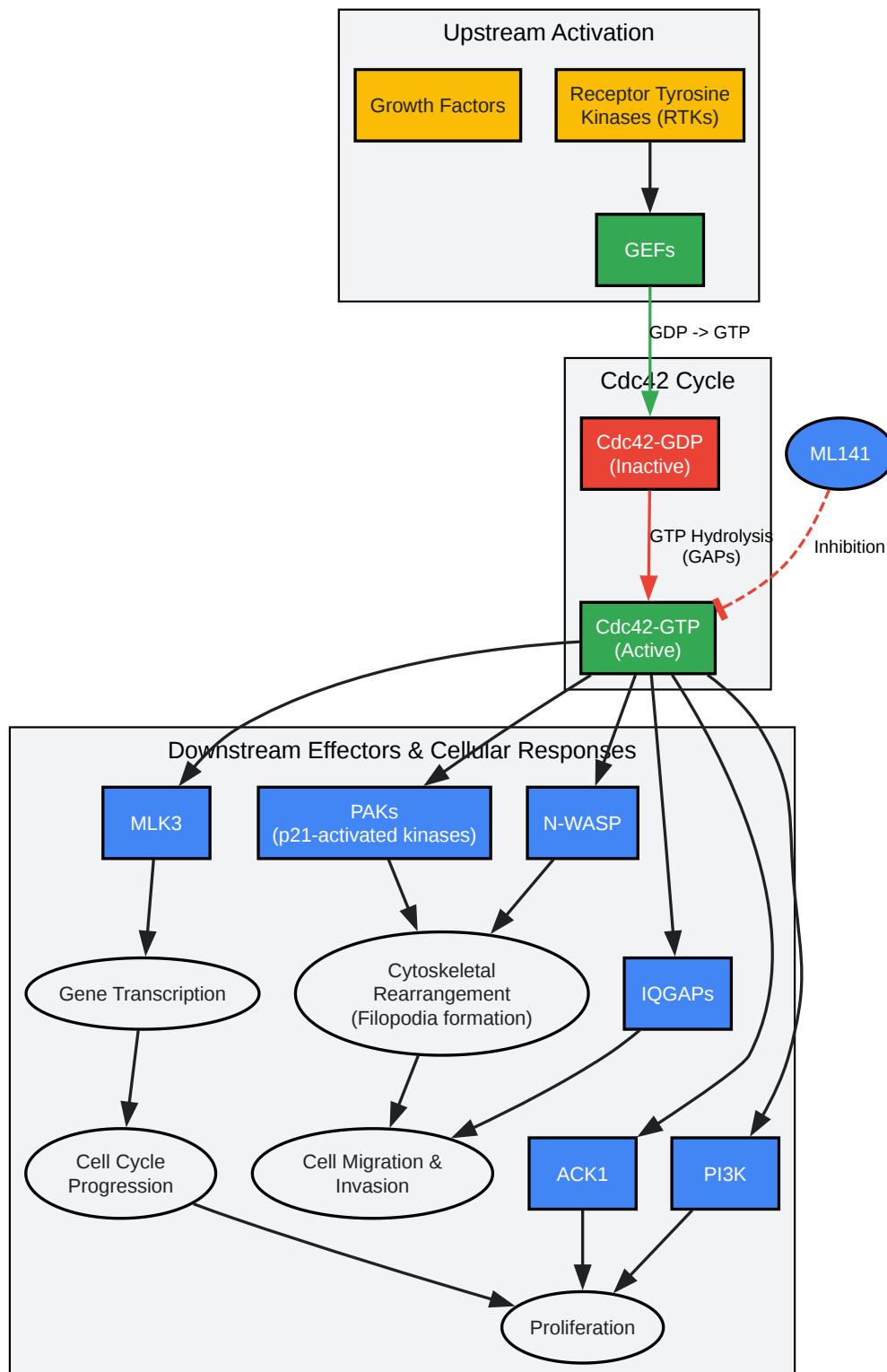
Parameter	Target	Value	Reference
EC50	Wild-Type Cdc42	2.1 μ M	[4][5]
EC50	Constitutively Active Cdc42 (Q61L mutant)	2.6 μ M	[4][5]

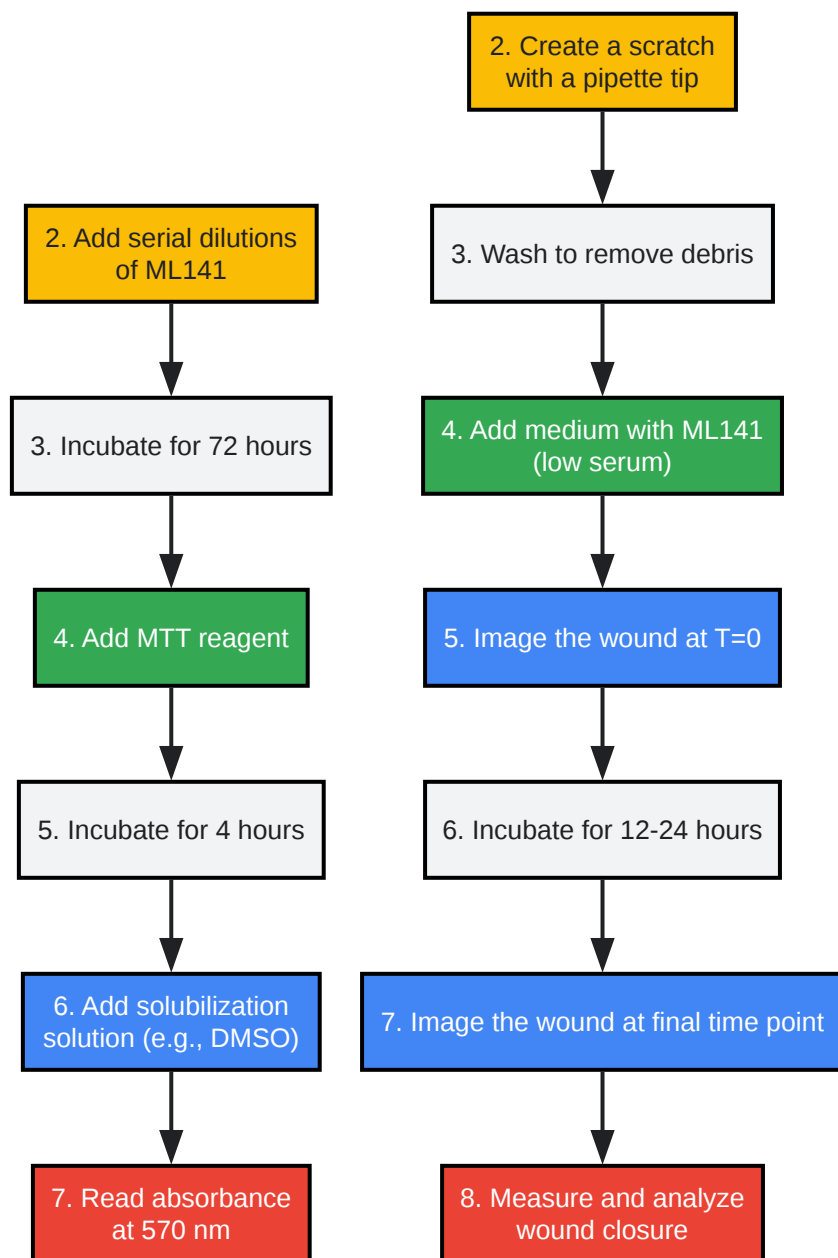
Cell Line	Cancer Type	Assay	IC50 / Cytotoxicity	Reference
OVCA429	Ovarian Cancer	Cytotoxicity	Insensitive at 10 μ M (4-day treatment)	[4] [5]
SKOV3ip	Ovarian Cancer	Cytotoxicity	Some cytotoxicity observed at 10 μ M (4-day treatment), but not statistically significant	[4] [5]
Swiss 3T3	Fibroblast	Cytotoxicity	Not cytotoxic up to 10 μ M (24h treatment)	[4] [5]
Vero E6	Kidney Epithelial	Cytotoxicity	Not cytotoxic up to 10 μ M (48h treatment)	[4] [5]
LoVo	Colon Cancer	Proliferation	Proliferation decreased with 20 μ M ML141 (24h treatment)	[7] [8]
Hct116	Colon Cancer	Proliferation	Proliferation decreased with 20 μ M ML141 (24h treatment)	[7] [8]

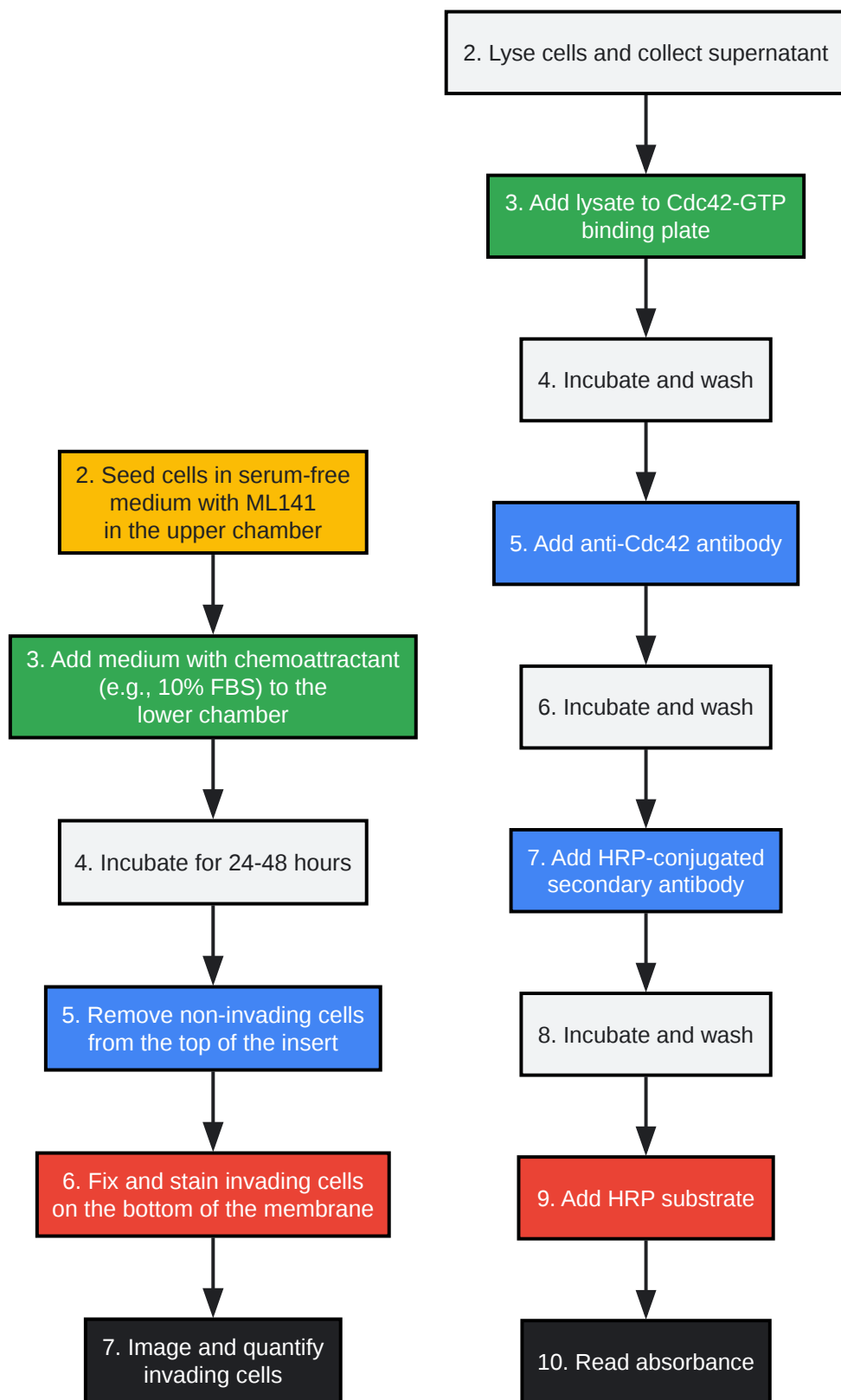
Cdc42 Signaling Pathway in Cancer

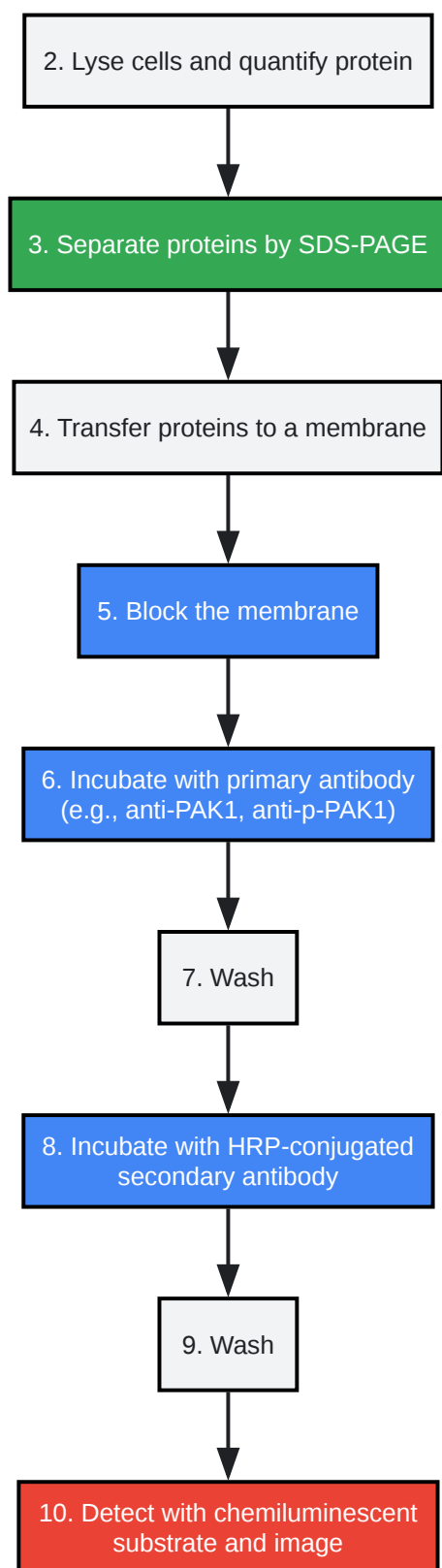
The following diagram illustrates the central role of Cdc42 in signaling pathways that promote cancer cell proliferation and migration, and the point of inhibition by **ML141**.

Cdc42 Signaling Pathway in Cancer Progression









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